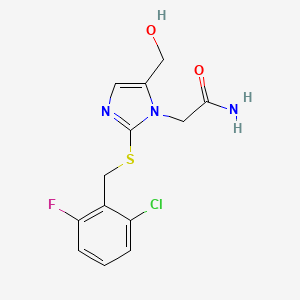

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

説明

BenchChem offers high-quality 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2S/c14-10-2-1-3-11(15)9(10)7-21-13-17-4-8(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKBTTFHSHGPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NC=C(N2CC(=O)N)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its structure comprises an imidazole ring, a thioether linkage, and a hydroxymethyl group, indicating diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C14H16ClFN3O2S

- Molecular Weight : 325.81 g/mol

- CAS Number : 921846-40-4

Biological Activity Overview

The biological activities of this compound are primarily attributed to its unique structural features. The presence of the imidazole ring is known for various pharmacological effects, while the chloro and fluorine substituents enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with imidazole structures exhibit notable antimicrobial activity. The specific compound under review has demonstrated effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Antimicrobial | |

| 5-hydroxymethylimidazole | Antibacterial |

Anti-inflammatory Effects

Compounds derived from imidazole scaffolds have been reported to possess anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including glioma and liver cancer cells.

The biological activity of 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on G protein-coupled receptors (GPCRs), affecting intracellular signaling cascades that lead to cellular responses such as apoptosis in cancer cells .

- Calcium Ion Regulation : The elevation of intracellular calcium ions through inositol trisphosphate signaling may also play a role in its anticancer effects .

Case Studies

A notable study evaluated the efficacy of this compound against glioma cells, demonstrating a significant reduction in cell viability through both apoptotic and necrotic pathways. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, leading to enhanced therapeutic outcomes compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, including thioether formation between 2-chloro-6-fluorobenzyl thiol and a hydroxymethyl-substituted imidazole intermediate, followed by acetamide coupling. Key steps require precise control of temperature (60–80°C), pH (neutral to slightly basic), and reaction time (6–12 hours). Catalysts like EDCI/HOBt are often used for amide bond formation. Optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error, focusing on factors such as solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios . Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CH2OH), thioether linkage (δ ~3.8 ppm for -S-CH2-), and acetamide moiety (δ ~2.1 ppm for -CO-NH2) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and torsional strain in the imidazole ring, particularly for verifying stereochemistry in analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (using AutoDock Vina or Schrödinger) models interactions with biological targets (e.g., enzymes), highlighting key binding residues. For example, the hydroxymethyl group may form hydrogen bonds with catalytic lysine residues in kinases. Computational workflows should integrate quantum mechanics (QM) for reaction path analysis and molecular dynamics (MD) for stability assessments .

Q. What experimental strategies resolve contradictions in activity data (e.g., inconsistent enzyme inhibition results across studies)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., buffer pH, enzyme source). Solutions include:

- Standardized Assay Protocols : Use uniform conditions (e.g., 25°C, pH 7.4) and recombinant enzymes.

- Dose-Response Curves : Calculate IC50 values with ≥3 replicates to ensure reproducibility.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can reaction engineering principles (e.g., membrane separation, continuous flow) improve the scalability of its synthesis?

- Methodological Answer :

- Membrane Technologies : Nanofiltration purifies intermediates by removing unreacted benzyl thiols (MWCO ~300 Da).

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thioether formation), reducing side products.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. What strategies mitigate instability of the hydroxymethyl group during storage or biological assays?

- Methodological Answer :

- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (N2/Ar).

- Prodrug Design : Protect the hydroxymethyl group as a phosphate ester, which is cleaved enzymatically in vivo.

- Buffered Solutions : Use PBS (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation .

Data-Driven Research Questions

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for imidazole-thioacetamide derivatives?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the benzyl (e.g., Cl vs. F at position 6) and imidazole rings (e.g., hydroxymethyl vs. carboxyl).

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity.

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in logP, polar surface area, and bioavailability .

Q. What statistical methods address batch-to-batch variability in bioactivity data?

- Methodological Answer :

- Multivariate Analysis (PCA/PLS) : Identify latent variables (e.g., impurity levels, solvent residues) affecting activity.

- Bayesian Hierarchical Modeling : Quantify uncertainty across batches and refine IC50 estimates.

- Quality-by-Design (QbD) : Implement control strategies for critical synthesis parameters (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。